![molecular formula C26H24N2O7 B11187436 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-6,7-dimethoxy-3-phenylquinazoline-2,4(1H,3H)-dione](/img/structure/B11187436.png)
1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-6,7-dimethoxy-3-phenylquinazoline-2,4(1H,3H)-dione
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Overview
Description
1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-6,7-dimethoxy-3-phenylquinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes multiple methoxy groups and a quinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-6,7-dimethoxy-3-phenylquinazoline-2,4(1H,3H)-dione typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-6,7-dimethoxy-3-phenylquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
-
Anticancer Activity
- Quinazoline derivatives have been studied for their ability to inhibit cancer cell proliferation. The specific compound has shown promise in targeting various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .
- A study demonstrated that modifications in the quinazoline structure can enhance cytotoxicity against specific cancer types, suggesting a tailored approach in drug design .
- Antimicrobial Properties
- Anti-inflammatory Effects
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including:
- Condensation reactions to form the quinazoline core.
- Substitution reactions to introduce methoxy groups and phenyl moieties.
Derivatives of this compound are also being synthesized to explore enhanced biological activities or altered pharmacokinetic profiles. For instance, variations in the methoxy substituents have been linked to improved solubility and bioavailability .
Case Studies
Several case studies highlight the applications of this compound:
-
Case Study 1: Anticancer Research
In a controlled study involving human cancer cell lines, the compound demonstrated significant cytotoxic effects, with IC50 values indicating potent activity comparable to established chemotherapeutics. This suggests potential for development as an anticancer agent . -
Case Study 2: Antimicrobial Testing
In vitro tests against Gram-positive and Gram-negative bacteria revealed that the compound inhibited growth effectively at low concentrations. This positions it as a candidate for further development as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-6,7-dimethoxy-3-phenylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: This compound shares a similar quinazoline core but differs in its functional groups and overall structure.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound has similar methoxy groups but a different core structure.
Uniqueness
1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-6,7-dimethoxy-3-phenylquinazoline-2,4(1H,3H)-dione is unique due to its specific combination of functional groups and the quinazoline core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
The compound 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-6,7-dimethoxy-3-phenylquinazoline-2,4(1H,3H)-dione is a derivative of the quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties as supported by various studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H20N2O5, with a molecular weight of approximately 368.39 g/mol. The structure features a quinazoline core substituted with methoxy groups and an oxoethyl side chain.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. The compound was evaluated for its activity against various Gram-positive and Gram-negative bacterial strains. The Agar well diffusion method revealed that certain derivatives exhibited moderate antibacterial activity:
Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
---|---|---|---|
13 | Staphylococcus aureus | 9 | 65 |
15 | Escherichia coli | 15 | 75 |
14a | Candida albicans | 12 | 70 |
These findings suggest that the compound demonstrates significant efficacy against specific pathogens, outperforming standard antibiotics like ampicillin in some cases .
Anticancer Activity
The anticancer potential of quinazoline derivatives has also been extensively studied. Compounds similar to This compound were evaluated for their antiproliferative effects against various cancer cell lines. Notably:
- Compound 9b demonstrated strong inhibitory effects on mutant EGFR and BRAF V600E kinases.
- Cell cycle analysis indicated that this compound induces G2/M phase arrest and promotes apoptosis in cancer cells .
The biological activity of this compound is believed to stem from its ability to inhibit key enzymes involved in bacterial DNA replication (such as gyrase) and cancer cell proliferation (like EGFR and BRAF kinases). Molecular docking studies have provided insights into the binding interactions within these enzyme active sites, suggesting a mechanism of action that disrupts normal cellular processes .
Case Studies
- Antibacterial Efficacy : A study compared the antibacterial properties of several quinazoline derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that compounds with methoxy substitutions showed enhanced activity compared to their unsubstituted counterparts.
- Anticancer Screening : In vitro testing on human cancer cell lines revealed that derivatives with specific substituents at the 1- and 3-positions of the quinazoline ring exhibited significant cytotoxicity, leading to cell death through apoptosis.
Properties
Molecular Formula |
C26H24N2O7 |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-6,7-dimethoxy-3-phenylquinazoline-2,4-dione |
InChI |
InChI=1S/C26H24N2O7/c1-32-21-11-10-16(12-22(21)33-2)20(29)15-27-19-14-24(35-4)23(34-3)13-18(19)25(30)28(26(27)31)17-8-6-5-7-9-17/h5-14H,15H2,1-4H3 |
InChI Key |
RERBUUOSCZWNML-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CN2C3=CC(=C(C=C3C(=O)N(C2=O)C4=CC=CC=C4)OC)OC)OC |
Origin of Product |
United States |
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